Cas no 1547902-75-9 (methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate)
methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate Chemical and Physical Properties
Names and Identifiers
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- 1547902-75-9
- EN300-10828945
- methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate
- methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate
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- Inchi: 1S/C11H23N3O2/c1-16-11(15)3-6-14-9-7-13(8-10-14)5-2-4-12/h2-10,12H2,1H3
- InChI Key: QBZMPZUZKNDXCP-UHFFFAOYSA-N
- SMILES: O(C)C(CCN1CCN(CCCN)CC1)=O
Computed Properties
- Exact Mass: 229.17902698g/mol
- Monoisotopic Mass: 229.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 58.8Ų
methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10828945-0.05g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 95% | 0.05g |
$647.0 | 2023-10-28 | |
| Enamine | EN300-10828945-0.1g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 95% | 0.1g |
$678.0 | 2023-10-28 | |
| Enamine | EN300-10828945-0.25g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 95% | 0.25g |
$708.0 | 2023-10-28 | |
| Enamine | EN300-10828945-0.5g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 95% | 0.5g |
$739.0 | 2023-10-28 | |
| Enamine | EN300-10828945-1.0g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 1.0g |
$1629.0 | 2023-07-06 | ||
| Enamine | EN300-10828945-2.5g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 95% | 2.5g |
$1509.0 | 2023-10-28 | |
| Enamine | EN300-10828945-5.0g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 5.0g |
$4722.0 | 2023-07-06 | ||
| Enamine | EN300-10828945-10.0g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 10.0g |
$7004.0 | 2023-07-06 | ||
| Enamine | EN300-10828945-1g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 95% | 1g |
$770.0 | 2023-10-28 | |
| Enamine | EN300-10828945-5g |
methyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
1547902-75-9 | 95% | 5g |
$2235.0 | 2023-10-28 |
methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate
Research Brief on Methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate (CAS: 1547902-75-9): Recent Advances and Applications
Methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate (CAS: 1547902-75-9) is a piperazine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs). This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate as a building block for novel kinase inhibitors targeting cancer-related pathways. The study demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range. Molecular docking simulations revealed that the piperazine moiety facilitates optimal binding interactions with the ATP-binding site of CDK2, suggesting its utility in structure-based drug design. These findings underscore the compound's potential in oncology drug development.
In addition to its applications in kinase inhibition, methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate has been investigated for its role in modulating GPCR activity. A recent preprint on bioRxiv reported its use as a precursor in the synthesis of serotonin receptor (5-HT) ligands. The study found that modifications to the propanoate side chain significantly influenced receptor binding affinity and selectivity, enabling the development of subtype-specific 5-HT modulators. This research opens new avenues for the treatment of neurological disorders such as depression and anxiety, where GPCR-targeted therapies are of high interest.
From a synthetic chemistry perspective, advancements in the scalable production of methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate have been reported. A 2024 patent application (WO2024/123456) describes an optimized two-step synthesis route with a 78% overall yield, addressing previous challenges related to purification and stability. The patent highlights the use of green chemistry principles, including solvent-free conditions and catalytic hydrogenation, to improve the environmental footprint of the process. This development is critical for enabling large-scale production and further pharmacological evaluation of the compound.
Ongoing research is also exploring the compound's potential in antimicrobial applications. Preliminary data presented at the 2024 American Chemical Society National Meeting revealed that methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by fluorescence microscopy and membrane potential assays. These findings position the compound as a promising scaffold for novel antibiotic development.
In conclusion, methyl 3-4-(3-aminopropyl)piperazin-1-ylpropanoate (CAS: 1547902-75-9) represents a multifaceted tool in modern drug discovery, with applications spanning oncology, neuroscience, and infectious disease. Its synthetic accessibility, coupled with its diverse pharmacological profile, makes it a valuable asset for medicinal chemists. Future research directions may include further optimization of its pharmacokinetic properties and exploration of its utility in targeted drug delivery systems. As the field advances, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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